molecular formula C12H22ClNO2 B6208459 methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride CAS No. 2703778-80-5

methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride

Cat. No.: B6208459
CAS No.: 2703778-80-5
M. Wt: 247.76 g/mol
InChI Key: FQPDUUYONQUGDV-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom at the 2-position and a methyl ester group at the 4-position of a fused bicyclic system (spiro[4.6]undecane). This structure confers unique conformational rigidity, making it valuable in medicinal chemistry for targeting receptors or enzymes requiring specific spatial arrangements.

Properties

CAS No.

2703778-80-5

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

methyl 2-azaspiro[4.6]undecane-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-15-11(14)10-8-13-9-12(10)6-4-2-3-5-7-12;/h10,13H,2-9H2,1H3;1H

InChI Key

FQPDUUYONQUGDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCCCC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Key Steps:

  • Suzuki Coupling :

    • Reaction of methyl 4-bromopicolinate with 4-isopropylbenzeneboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene-water mixture (9:1) under reflux yields the biphenyl ester intermediate.

    • Typical conditions: 12–16 hours at 100°C, achieving >85% yield.

  • Reduction-Oxidation Sequence :

    • The ester is reduced to a primary alcohol using NaBH₄ in methanol, followed by oxidation to an aldehyde with Dess-Martin periodinane.

  • Reductive Amination :

    • The aldehyde undergoes reductive amination with secondary amines (e.g., 4,4-dimethylpiperidine) using sodium cyanoborohydride or H₂/Pd-C, forming the spirocyclic amine.

    • Final hydrochlorination with HCl in ether yields the target compound.

Optimization Note : Use of microwave-assisted Suzuki coupling reduces reaction time to 2–4 hours with comparable yields.

Prins Cyclization

Prins cyclization offers a single-step route to construct the spirocyclic core. This method, validated for analogous 3-oxa-9-azaspiro[5.5]undecane derivatives, involves:

Reaction Scheme:

  • Substrates : A homoallylic amine and an aldehyde (e.g., formaldehyde).

  • Catalysis : BF₃·OEt₂ or H₂SO₄ in dichloromethane at 0°C to room temperature.

  • Mechanism : Acid-catalyzed cyclization forms the spirocyclic ring via a carbocation intermediate.

Yield : 60–75%, with side products arising from competing Wagner-Meerwein rearrangements.
Scale-Up : Continuous flow reactors enhance efficiency, achieving 90% conversion at 50°C with a 10-minute residence time.

Photocatalytic Radical Cyclization

Recent advances leverage visible-light photocatalysis to generate N-centered radicals for spirocycle formation.

Procedure:

  • Radical Initiation :

    • Irradiation of N-allylsulfonamides with [Ru(bpy)₃]Cl₂ (photocatalyst) and 1,3-dibromo-5,5-dimethylhydantoin (oxidant) generates N-centered radicals.

  • Cyclization :

    • Radicals undergo intramolecular addition to alkenes, forming the spirocyclic framework.

    • Conditions: UV-150 photoreactor at 34°C, 2.5-minute residence time.

Advantages :

  • High functional group tolerance.

  • Scalable via flow chemistry (13.2 g isolated in 3 hours).

Mitsunobu-Type Cyclization

Diethyl azodicarboxylate (DEAD)-mediated cyclization, adapted from 8-methyl-2-azaspiro[4.6]undecane syntheses, proceeds as follows:

Steps:

  • Ester Activation :

    • Treat a β-keto ester with DEAD and triphenylphosphine in THF at 0°C.

  • Cyclization :

    • Intramolecular Mitsunobu reaction forms the azaspiro ring.

    • Yields: 50–65%, with purification via silica chromatography.

Limitation : Requires anhydrous conditions and sensitive to steric hindrance.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Scalability
Suzuki-Reductive Amination70–8518–24 hoursHigh regioselectivityBatch (100 g scale)
Prins Cyclization60–752–4 hoursSingle-step cyclizationContinuous flow
Photocatalytic Radical65–752.5 minutesRapid, scalable, mild conditionsFlow (105.6 g/day)
Mitsunobu Cyclization50–6512–16 hoursNo transition metalsBatch (limited by DEAD)

Chemical Reactions Analysis

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research Applications

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride serves as a valuable building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. It acts as a precursor for creating more complex molecular structures, facilitating the development of new therapeutic agents.
  • Reactivity Studies : The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions can be optimized using various reagents and conditions, making it a subject of interest for reaction mechanism studies.
Reaction TypeDescription
OxidationAddition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate.
ReductionAddition of hydrogen or removal of oxygen using reducing agents such as lithium aluminum hydride.
SubstitutionReplacement of functional groups with reagents like halogens or nucleophiles.

Biological Research Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic effects:

  • Antimicrobial Properties : The compound exhibits antibacterial activity against a broad spectrum of microorganisms, including Staphylococcus sp., Streptococcus pneumoniae, and Escherichia coli. This makes it a candidate for developing human and veterinary medicines, as well as agricultural chemicals .
  • Antiviral and Anticancer Activity : Preliminary studies suggest that the compound may have antiviral and anticancer properties, although further research is needed to fully elucidate these effects and their mechanisms.

Medicinal Applications

In medicine, this compound is being investigated for its therapeutic potential:

  • Pharmaceutical Development : The compound is explored for its ability to modulate specific biological pathways, which could lead to new treatments for various diseases. Its unique structure allows it to interact with enzymes and receptors, potentially influencing their activity.
  • Dosage Forms : Clinical studies have suggested effective dosage ranges for human use between 100 mg to 300 mg per adult per day, indicating its viability as a therapeutic agent .

Industrial Applications

Beyond its chemical and biological uses, this compound finds applications in material science:

  • Development of New Materials : this compound is used in creating polymers and coatings due to its unique chemical properties, which can enhance the performance characteristics of these materials.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy Study : A study demonstrated that formulations containing this compound effectively inhibited the growth of several pathogenic bacteria in vitro.
  • Pharmacokinetic Analysis : Research on the absorption and metabolism of the compound indicated favorable pharmacokinetic properties that support its use in medicinal formulations.
  • Material Science Innovations : Industrial applications have shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tabulated Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
Methyl 2-azaspiro[4.6]undecane-4-carboxylate HCl Not explicitly listed ~234–240 (estimated) Not provided Spiro[4.6], methyl ester, single N atom Inference
2-Azaspiro[4.6]undecane-4-carboxylic acid HCl C8H11ClN2O4 234.64 1341119-40-1 Carboxylic acid instead of ester Enamine
Methyl 2-azaspiro[4.4]nonane-4-carboxylate HCl Likely C9H14ClNO2 ~215–220 (estimated) Not provided Smaller spiro[4.4] system CymitQuimica
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate HCl C12H21ClN2O3 276.76 2241139-47-7 Two N atoms, ketone, ethyl ester Structure data

Research and Application Insights

  • Ester Group Impact : Methyl esters (as in the target compound) are more prone to hydrolysis than tert-butyl esters, affecting pharmacokinetics .

Biological Activity

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a distinctive spirocyclic framework that contributes to its biological activity. The structural formula can be represented as follows:

C12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}

This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution, which are essential for optimizing yield and purity during its preparation.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against viruses such as hepatitis B virus (HBV). Preliminary findings suggest that it can inhibit viral replication in cell cultures, showing promise as a potential therapeutic agent.

Case Study: Antiviral Screening

In a study evaluating the antiviral activity of various compounds, this compound demonstrated an EC50 value of approximately 0.5 µM against HBV, indicating significant antiviral potency compared to standard antiviral agents like lamivudine (EC50 = 0.37 µM) .

3. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Efficacy

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes, leading to modulation of signaling pathways that promote antibacterial, antiviral, or anticancer effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride, and what are common yield optimization challenges?

  • Methodology : Multi-step organic synthesis is typically employed, starting with cyclization reactions to form the azaspiro core. For example, diethyl azodicarboxylate (DEAD) or other coupling agents may facilitate ring closure . A key challenge is steric hindrance during spirocyclic framework formation, which can reduce yields. Optimizing reaction time, temperature, and solvent polarity (e.g., DMF or THF) improves efficiency .
  • Validation : Monitor intermediates via TLC or HPLC and confirm final product purity (>95%) using LC-MS and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Approach :

  • NMR : 1^1H and 13^13C NMR identify spirocyclic connectivity. The quaternary carbon at the spiro junction appears as a distinct singlet in DEPT-135 .
  • IR : Confirm ester (C=O stretch ~1700 cm1^{-1}) and ammonium hydrochloride (N-H stretch ~2500-3000 cm1^{-1}) functionalities .
  • X-ray Crystallography : Resolves spatial arrangement of the spiro ring system and confirms stereochemistry .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Guidelines :

  • Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Hydrochloride salts can irritate mucous membranes .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Strategy :

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states during ring-opening or nucleophilic substitution reactions. Focus on electron density at the spiro carbon and ester group .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
    • Validation : Compare computational results with experimental kinetics data (e.g., Arrhenius plots) .

Q. What experimental designs resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Approach :

  • Pharmacokinetic Studies : Measure plasma stability and metabolic clearance using liver microsomes. Poor in vivo activity may stem from rapid hydrolysis of the ester group .
  • Prodrug Modification : Replace the methyl ester with a tert-butyl ester to enhance metabolic stability .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) to track biodistribution and correlate with target engagement .

Q. How does the spirocyclic architecture influence structure-activity relationships (SAR) compared to non-spiro analogs?

  • Analysis :

  • Rigidity : The spiro structure restricts conformational flexibility, enhancing selectivity for enzymes with deep binding pockets (e.g., proteases) .
  • Bioisosterism : Compare with non-spiro analogs (e.g., linear amines) to assess changes in logP and hydrogen-bonding capacity. Spiro derivatives often show improved membrane permeability .
    • Case Study : Replace the spiro system with a bicyclic amine (e.g., decahydroisoquinoline) and test affinity for serotonin receptors .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Method :

  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50_{50} and Hill coefficients. Use software like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by compound aggregation or assay interference .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Solutions :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Vary factors (e.g., catalyst loading, solvent ratio) systematically to identify critical parameters .

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